5-(4-METHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE
Overview
Description
5-[(4-Methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 5-(4-METHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE typically involves the reaction of 4-methoxybenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . Industrial production methods may involve continuous flow processes to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted thiazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(4-METHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells . It also disrupts the cell membrane integrity of microbial cells, resulting in their death .
Comparison with Similar Compounds
Similar compounds to 5-(4-METHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE include other thiazole derivatives such as:
2-Amino-1,3,4-oxadiazole derivatives: These compounds also exhibit antimicrobial and anticancer activities but differ in their chemical structure and specific biological targets.
2,4-Disubstituted thiazoles: These compounds have been studied for their multitargeted bioactive properties, including anti-inflammatory and antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
5-[(4-methoxybenzoyl)amino]-2-(4-methylanilino)-1,3-thiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-11-3-7-13(8-4-11)21-19-22-15(16(20)24)18(27-19)23-17(25)12-5-9-14(26-2)10-6-12/h3-10H,1-2H3,(H2,20,24)(H,21,22)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIKDDJAIQICBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=C(S2)NC(=O)C3=CC=C(C=C3)OC)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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